3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, a trifluoromethyl-substituted phenyl group, and a triazolopyridazine core, making it a versatile molecule for scientific research.
Properties
IUPAC Name |
3-thiophen-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4S2/c18-17(19,20)12-5-3-11(4-6-12)10-26-15-8-7-14-21-22-16(24(14)23-15)13-2-1-9-25-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXNQRGEGVVHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiophene and triazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antiviral properties. For instance, N-heterocycles containing triazole moieties have shown promising results against various viral infections. These compounds have been tested against viruses such as HIV and influenza, demonstrating lower EC50 values compared to standard antiviral agents like ribavirin .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study focusing on triazole derivatives revealed that certain analogs exhibited cytotoxic effects against human cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that the incorporation of thiophene rings can enhance the efficacy against bacterial strains. Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria, making them candidates for further development in antibiotic therapies .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine: Similar in structure but with a methyl group instead of a thiophene ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole core but differ in the attached heterocyclic rings.
Uniqueness
3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of a thiophene ring and a trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties. These features enhance its potential for diverse applications in research and industry .
Biological Activity
3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the thiophene and trifluoromethyl groups, contribute to its reactivity and interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the triazole ring followed by the introduction of thiophene and trifluoromethyl groups through nucleophilic substitution reactions.
Antiviral Activity
Research indicates that compounds with triazole structures exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against various viral strains. In a study focusing on triazole derivatives, it was found that certain substitutions at the C-6 position enhance binding affinity to viral proteins, leading to increased antiviral activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mode of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on their structural features. The presence of the thiophene ring has been shown to enhance lipophilicity and improve membrane permeability, while the trifluoromethyl group contributes to increased electron-withdrawing capacity, which can enhance binding interactions with target proteins .
| Structural Feature | Effect on Activity |
|---|---|
| Thiophene ring | Enhances lipophilicity |
| Trifluoromethyl group | Increases electron-withdrawing capacity |
| Triazole core | Essential for biological activity |
Case Studies
- Antiviral Efficacy : In a comparative study involving various triazole derivatives, this compound exhibited an EC50 value significantly lower than that of standard antiviral agents .
- Cytotoxicity Against Cancer Cells : A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells and reported an IC50 value indicating potent anticancer activity compared to untreated controls .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of triazole and pyridazine rings (e.g., δ 8.2–8.5 ppm for pyridazine protons) .
- HPLC-MS : Verify molecular ion ([M+H]⁺ expected ~480 m/z) and purity (>95%) .
- FT-IR : Identify thioether (C-S stretch, ~650 cm⁻¹) and trifluoromethyl (CF₃, ~1150 cm⁻¹) groups .
How is the biological activity of this compound evaluated in preclinical research?
Q. Advanced
- In vitro assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) or microbial targets.
- Target identification : Molecular docking (e.g., Autodock Vina) against enzymes like lanosterol 14α-demethylase (PDB: 3LD6) to predict antifungal activity .
- Mechanistic studies : Western blotting or qPCR to assess apoptosis/oxidative stress pathways .
What structural modifications enhance the compound’s structure-activity relationship (SAR)?
Q. Advanced
| Modification | Biological Impact | Example Evidence |
|---|---|---|
| Trifluoromethyl position | Increased lipophilicity and metabolic stability. | Analogues in show improved PK profiles. |
| Thiophene vs. phenyl | Enhanced π-stacking with target proteins. | reports higher potency with thiophene. |
| Benzylthio linker length | Optimal 3-atom linker maximizes target engagement . |
How are contradictions in reported synthetic yields resolved?
Advanced
Discrepancies (e.g., 45% vs. 70% yields) arise from:
- Catalyst purity : Commercial NaH often contains oil residues; pre-washing improves reactivity.
- Intermediate stability : Halogenated intermediates degrade if stored >48 hrs at RT.
- Workup protocols : Acidic quenching (pH 5–6) prevents thioether oxidation .
What computational methods predict the compound’s target binding affinity?
Q. Advanced
- Docking : AutoDock or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
- QSAR : CoMFA/CoMSIA models using logP and Hammett constants to optimize substituents .
How is poor aqueous solubility addressed in formulation studies?
Q. Advanced
- Co-solvents : 10% DMSO/PEG-400 in PBS improves solubility for in vivo dosing .
- Prodrug strategy : Esterification of thioether (e.g., acetyl-protected analogues in ).
- Nanoformulation : PLGA nanoparticles (150–200 nm) enhance bioavailability .
What stability challenges arise under physiological conditions?
Q. Advanced
- Hydrolysis : Thioether bonds degrade at pH >8; stability assays (37°C, pH 7.4) confirm >90% intact after 24 hrs.
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
How are off-target effects minimized during pharmacological profiling?
Q. Advanced
- Selectivity screening : Broad-panel kinase assays (Eurofins) to identify IC₅₀ ratios >10x vs. non-targets.
- Metabolite tracking : LC-MS/MS identifies glutathione adducts (m/z +305) indicative of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
